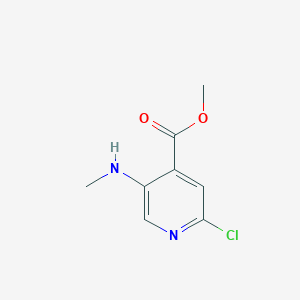

Methyl 2-chloro-5-(methylamino)isonicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-chloro-5-(methylamino)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-10-6-4-11-7(9)3-5(6)8(12)13-2/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVWREPUJGGHYNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN=C(C=C1C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Guide to the Synthesis and Characterization of Methyl 2-chloro-5-(methylamino)isonicotinate

Abstract: This document provides a comprehensive technical guide for the synthesis and characterization of Methyl 2-chloro-5-(methylamino)isonicotinate, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. Pyridine scaffolds are ubiquitous in pharmaceuticals, and functionalized isonicotinates serve as critical building blocks for novel molecular entities. This guide outlines a robust, multi-step synthetic pathway starting from a commercially available precursor. We will delve into the causality behind experimental choices, from reaction conditions to purification strategies. Furthermore, a detailed protocol for the structural elucidation and purity confirmation of the final compound using modern spectroscopic techniques is presented, ensuring a self-validating and reproducible workflow.

Strategic Approach: Retrosynthetic Analysis

The design of a synthetic route must prioritize efficiency, scalability, and the use of readily available starting materials. For the target molecule, this compound, a logical retrosynthetic disconnection points towards a key intermediate, Methyl 2-chloro-5-nitroisonicotinate. This intermediate can be accessed via electrophilic nitration of the commercially available Methyl 2-chloroisonicotinate. The subsequent reduction of the nitro group to a primary amine, followed by selective N-methylation, presents a reliable forward synthesis. This strategy is advantageous as the reactions involved—nitration, hydrogenation, and reductive amination—are well-established and high-yielding transformations in organic synthesis.

Caption: Retrosynthetic analysis of the target compound.

Detailed Synthesis Protocol

This section provides a step-by-step methodology for the synthesis. The protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.

Step 1: Electrophilic Nitration of Methyl 2-chloroisonicotinate

The initial step involves the regioselective nitration of the pyridine ring. The electron-withdrawing nature of the chloro and ester groups directs the incoming nitro group to the 5-position. A mixture of fuming nitric acid and sulfuric acid is the classic and effective nitrating agent for de-activated aromatic systems.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| Methyl 2-chloronicotinate[1] | ≥97% | Sigma-Aldrich |

| Fuming Nitric Acid (HNO₃) | 90% | Merck |

| Sulfuric Acid (H₂SO₄) | 98% | Fisher Scientific |

| Dichloromethane (DCM) | ACS Grade | VWR |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | LabChem |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Sigma-Aldrich |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C using an ice bath.

-

Slowly add Methyl 2-chloronicotinate to the cold sulfuric acid while stirring. Ensure the temperature does not exceed 10 °C. The pyridine ester must be fully protonated by the strong acid to prevent uncontrolled oxidation.

-

Once the addition is complete, add fuming nitric acid dropwise via the dropping funnel, maintaining the internal temperature between 0-5 °C. This exothermic reaction requires careful temperature control to minimize side-product formation.

-

After the addition, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice. This quenches the reaction and precipitates the product.

-

Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate until the pH is ~7.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2-chloro-5-nitroisonicotinate.

-

Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain the pure nitro-intermediate. A typical spectrum for a related compound, 2-Chloro-5-nitro-isonicotinic acid methyl ester, can be used as a reference for characterization[2].

Step 2: Reduction of the Nitro Group

Catalytic hydrogenation is the method of choice for reducing the nitro group to a primary amine, as it offers high selectivity and clean conversion. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation, operating under mild conditions that preserve the chloro and ester functionalities[3].

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| Methyl 2-chloro-5-nitroisonicotinate | (From Step 1) | - |

| Palladium on Carbon (Pd/C) | 10 wt. % | Acros Organics |

| Methanol (MeOH) | Anhydrous | Sigma-Aldrich |

| Hydrogen (H₂) Gas | High Purity | Airgas |

| Celite | - | Fisher Scientific |

Procedure:

-

Dissolve Methyl 2-chloro-5-nitroisonicotinate in anhydrous methanol in a hydrogenation vessel.

-

Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

-

Seal the vessel and purge it with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 40-50 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by observing hydrogen uptake and periodically analyzing aliquots by TLC. The reaction is typically complete within 3-5 hours.

-

Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. The use of Celite is critical for removing the fine, pyrophoric catalyst safely and completely.

-

Rinse the filter cake with methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield Methyl 2-chloro-5-aminoisonicotinate, which is often pure enough for the next step.

Step 3: N-Methylation via Reductive Amination

Reductive amination is a superior method for N-methylation, providing high selectivity and avoiding the over-methylation issues common with direct alkylating agents. The primary amine is first condensed with formaldehyde to form a transient imine (or iminium ion), which is then immediately reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| Methyl 2-chloro-5-aminoisonicotinate | (From Step 2) | - |

| Formaldehyde | 37% solution in water | Sigma-Aldrich |

| Acetic Acid | Glacial | Fisher Scientific |

| Sodium Triacetoxyborohydride (STAB) | 97% | Acros Organics |

| Dichloroethane (DCE) | Anhydrous | Sigma-Aldrich |

Procedure:

-

Dissolve Methyl 2-chloro-5-aminoisonicotinate in anhydrous dichloroethane.

-

Add aqueous formaldehyde solution, followed by a catalytic amount of glacial acetic acid. The acid catalyzes the formation of the iminium ion intermediate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride in one portion. STAB is chosen for its mildness and tolerance of the slightly acidic conditions.

-

Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude oil by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford the final product, this compound, as a pure solid or oil.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized molecule. The following data are expected for the final product.

Summary of Physicochemical Properties

| Property | Expected Value |

| IUPAC Name | This compound |

| CAS Number | 1034131-90-2[4] |

| Molecular Formula | C₈H₉ClN₂O₂ |

| Molecular Weight | 200.62 g/mol |

| Appearance | Off-white to yellow solid or oil |

Spectroscopic Analysis Workflow

Caption: Workflow for product purification and characterization.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The proton NMR spectrum is the most powerful tool for confirming the structure.

-

Aromatic Protons: Two distinct signals are expected in the aromatic region. The proton at the 6-position (adjacent to the nitrogen) will appear as a singlet at approximately δ 8.0-8.2 ppm. The proton at the 3-position will appear as a singlet at a more upfield chemical shift, around δ 7.2-7.4 ppm, due to the electron-donating effect of the adjacent methylamino group.

-

Ester Methyl Protons: A sharp singlet integrating to 3 protons will be observed around δ 3.9-4.0 ppm.

-

N-H Proton: A broad singlet, typically around δ 4.5-5.5 ppm, corresponding to the amine proton. Its position can vary with concentration and temperature.

-

N-Methyl Protons: A singlet integrating to 3 protons, often appearing as a doublet if coupled to the N-H proton, around δ 2.9-3.1 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of key functional groups.

-

N-H Stretch: A moderate, sharp absorption band around 3350-3450 cm⁻¹.

-

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹[5].

-

C=O Stretch (Ester): A strong, sharp absorption band in the region of 1720-1735 cm⁻¹. This is a highly diagnostic peak.

-

C=C and C=N Stretch (Aromatic Ring): Multiple sharp bands in the 1550-1600 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.

Mass Spectrometry (EI-MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Molecular Ion (M⁺): The spectrum should show a molecular ion peak at m/z = 200.

-

Isotopic Pattern: A crucial diagnostic feature will be the M+2 peak at m/z = 202, with an intensity that is approximately one-third of the molecular ion peak. This is the characteristic isotopic signature of a molecule containing a single chlorine atom[6].

-

Fragmentation: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a peak at m/z = 169, and loss of the entire ester group (-CO₂CH₃) to give a peak at m/z = 141.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions are mandatory.

-

Hazards: While specific toxicity data for this compound is not widely available, related chloro- and amino-pyridines are often classified as irritants. Assume the compound may cause skin, eye, and respiratory irritation[7][8].

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation[4].

Conclusion

This guide details a reliable and reproducible method for the synthesis of this compound. By following the outlined protocols for synthesis, purification, and characterization, researchers can confidently produce and validate this valuable chemical building block for applications in drug discovery and materials science. The emphasis on the rationale behind each step provides the necessary insight for troubleshooting and adapting the methodology for related molecular targets.

References

-

Synthesis of 2-chloro-nicotinic acid, methyl ester , PrepChem.com, [Link]

- Preparation of 2-Cl-5-F-nicotinate and nicotonic acid, Google P

-

Methyl 2-Chloro-6-methylisonicotinate , PubChem, National Center for Biotechnology Information, [Link]

-

Synthesis of 2-Chloronicotinic Acid Derivatives , Atlantis Press, [Link]

- Preparation of isonicotinic acid esters, Google P

-

Methyl 6-chloro-5-nitronicotinate , PubChem, National Center for Biotechnology Information, [Link]

-

Methyl 2-chloronicotinate , PubChem, National Center for Biotechnology Information, [Link]

-

Table of Characteristic IR Absorptions , University of Colorado Boulder, [Link]

-

2-(Methylamino)-5-chlorobenzophenone , PubChem, National Center for Biotechnology Information, [Link]

-

Methanone, [5-chloro-2-(methylamino)phenyl]phenyl- , NIST WebBook, [Link]

Sources

- 1. Methyl 2-chloronicotinate | C7H6ClNO2 | CID 819931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-5-nitro-isonicotinic acid methyl ester(777899-57-7) 1H NMR [m.chemicalbook.com]

- 3. US2745838A - Preparation of isonicotinic acid esters - Google Patents [patents.google.com]

- 4. 1034131-90-2|this compound|BLD Pharm [bldpharm.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Methanone, [5-chloro-2-(methylamino)phenyl]phenyl- [webbook.nist.gov]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. 2-(Methylamino)-5-chlorobenzophenone | C14H12ClNO | CID 13925 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating Uncharted Territory: A Technical Guide to the Proposed Discovery and Initial Studies of Methyl 2-chloro-5-(methylamino)isonicotinate

Abstract

This technical guide addresses the novel chemical entity, Methyl 2-chloro-5-(methylamino)isonicotinate (CAS 1034131-90-2). Despite its commercial availability from suppliers, a conspicuous absence of dedicated scientific literature necessitates a foundational roadmap for its synthesis, characterization, and preliminary biological evaluation.[1][2][3] This document serves as a comprehensive primer for researchers, scientists, and drug development professionals, offering a proposed synthetic pathway, detailed experimental protocols, and a strategic framework for initial biological screening. By leveraging established methodologies for structurally analogous compounds, this guide aims to catalyze the exploration of this uncharted chemical space and unlock its potential therapeutic applications.

Introduction: The Enigma of a Commercially Available Unknown

The landscape of chemical research is vast, and within it exist compounds that, while cataloged and available for purchase, remain uncharacterized in peer-reviewed literature. This compound is one such molecule. Its structure, featuring a substituted pyridine core, hints at a range of potential biological activities, drawing from the rich history of isonicotinic acid derivatives in medicine.[4][5][6][7] This guide, therefore, is constructed upon a foundation of scientific precedent, proposing a logical and actionable path forward for the rigorous scientific investigation of this compound.

Proposed Synthesis Pathway: A Rational Approach to Novel Compound Generation

The synthesis of this compound can be logically approached through a multi-step process starting from commercially available 2,5-dichloroisonicotinic acid.[8][9][10][11] This proposed pathway is designed for efficiency and control, drawing parallels from established syntheses of related substituted nicotinic and isonicotinic acid derivatives.[12][13][14][15]

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a straightforward disconnection at the C5-N bond, pointing to a nucleophilic aromatic substitution reaction as the key step. The precursor would be a 2,5-dihalo-isonicotinate derivative, with the 5-position being more susceptible to nucleophilic attack by methylamine due to the electron-withdrawing nature of the ester group and the nitrogen atom in the pyridine ring.

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Synthesis Protocol

Step 1: Esterification of 2,5-Dichloroisonicotinic Acid

The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. This is a standard esterification reaction, which can be efficiently carried out using methanol in the presence of an acid catalyst.

-

Protocol:

-

Suspend 2,5-dichloroisonicotinic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) or concentrated sulfuric acid (catalytic amount) dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude Methyl 2,5-dichloroisonicotinate.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Nucleophilic Aromatic Substitution with Methylamine

The key step in this synthesis is the selective substitution of the chlorine atom at the 5-position with methylamine. The 2-chloro substituent is generally less reactive towards nucleophilic attack in such systems.

-

Protocol:

-

Dissolve Methyl 2,5-dichloroisonicotinate (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add a solution of methylamine (2.0-3.0 eq, e.g., 40% in water or as a solution in THF) to the reaction mixture at room temperature.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate or dichloromethane.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Caption: Proposed synthetic workflow for the target molecule.

Physicochemical Characterization: Establishing a Molecular Fingerprint

Thorough characterization is paramount to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:

| Analytical Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. | ¹H NMR should show distinct signals for the aromatic protons, the methyl ester protons, and the N-methyl protons with appropriate splitting patterns and integrations. ¹³C NMR will confirm the number and type of carbon atoms. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A high-resolution mass spectrum (HRMS) will provide the exact mass of the molecule, confirming its elemental composition. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching, C=O stretching (ester), and C-Cl stretching are expected. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single sharp peak in the chromatogram will indicate a high degree of purity. |

| Melting Point Analysis | Determination of purity and physical state. | A sharp and defined melting point range is indicative of a pure crystalline solid. |

Initial Biological Screening: Unveiling Therapeutic Potential

The structural motifs within this compound suggest several avenues for initial biological investigation, particularly in the areas of antimicrobial and anticancer research, given the known activities of related isonicotinic acid derivatives.[4][5][7]

Antimicrobial Activity Assays

-

Rationale: Isonicotinic acid hydrazide (isoniazid) is a cornerstone of tuberculosis therapy.[4] It is plausible that derivatives could exhibit broad-spectrum antimicrobial activity.

-

Proposed Assays:

-

Broth Microdilution Method: To determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).

-

Mycobacterium tuberculosis H37Rv Growth Inhibition Assay: To specifically assess its potential as a novel anti-tuberculosis agent.

-

In Vitro Cytotoxicity Screening

-

Rationale: Many nitrogen-containing heterocyclic compounds are explored for their anticancer properties. An initial assessment of cytotoxicity is crucial.

-

Proposed Assays:

-

MTT or XTT Assay: To evaluate the cytotoxic effects of the compound on a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) and a non-cancerous cell line (e.g., HEK293) to determine selectivity.

-

Sources

- 1. Stock compounds-M250228 020 : eosmedchem_lenaのblog [eosmedchem-lena.blog.jp]

- 2. 1513411-07-8,1-Cyclobutyl-2,2,2-trifluoro-N-methylethanamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 1034131-90-2|this compound|BLD Pharm [bldpharm.com]

- 4. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. 2,5-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 9. CAS 88912-26-9: 2,5-Dichloroisonicotinic acid | CymitQuimica [cymitquimica.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 2,5-Dichloroisonicotinic acid [oakwoodchemical.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis of some 2-aminonicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 15. researchgate.net [researchgate.net]

Spectroscopic Elucidation of Methyl 2-chloro-5-(methylamino)isonicotinate: A Technical Guide

Introduction

Methyl 2-chloro-5-(methylamino)isonicotinate (CAS No. 1034131-90-2; Molecular Formula: C8H9ClN2O2) is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The precise structural characterization of such novel compounds is paramount for understanding their chemical behavior and biological activity. This technical guide provides a comprehensive analysis of the spectroscopic data for this molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely available in the public domain, this guide will focus on the prediction and detailed interpretation of its spectroscopic properties based on established principles and data from analogous structures. This approach serves as a practical workflow for researchers encountering novel chemical entities.

Molecular Structure and Spectroscopic Overview

The structure of this compound, presented below, forms the basis for all subsequent spectroscopic predictions and interpretations. The key structural features include a substituted pyridine ring, a methyl ester group, a chloro substituent, and a methylamino group. Each of these functional groups will give rise to characteristic signals in the NMR, IR, and MS spectra.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are discussed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, the N-methyl protons, and the N-H proton. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind Prediction |

| ~8.0 | s | 1H | H-6 | The proton at position 6 is ortho to the nitrogen and is deshielded. |

| ~7.5 | s | 1H | H-3 | The proton at position 3 is influenced by the chloro and ester groups. |

| ~4.8 | br s | 1H | N-H | The N-H proton signal is typically broad and its chemical shift can vary with concentration and solvent. |

| 3.9 | s | 3H | O-CH₃ | The methyl ester protons are deshielded by the adjacent oxygen atom. |

| 2.9 | d | 3H | N-CH₃ | The N-methyl protons will be a doublet due to coupling with the N-H proton. |

Interpretation:

The two aromatic protons are expected to appear as singlets due to the substitution pattern, which may limit observable coupling. The downfield shift of the H-6 proton is a classic example of the deshielding effect of the electronegative nitrogen atom in the pyridine ring. The methyl ester protons are found in their typical region around 3.9 ppm. The N-methyl signal is predicted to be a doublet, a key indicator of the N-H group's presence; however, this coupling may not be observed if proton exchange is rapid.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts are highly dependent on the local electronic environment.[1]

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Causality Behind Prediction |

| ~165 | C=O | The carbonyl carbon of the ester group is significantly deshielded. |

| ~150 | C-2 | The carbon bearing the chloro substituent is deshielded. |

| ~148 | C-6 | The carbon adjacent to the ring nitrogen is deshielded. |

| ~145 | C-4 | The carbon bearing the ester group. |

| ~140 | C-5 | The carbon attached to the methylamino group is deshielded by the nitrogen. |

| ~110 | C-3 | The carbon at position 3 is shielded relative to the other aromatic carbons. |

| ~52 | O-CH₃ | The methyl ester carbon is in a typical range for this functional group. |

| ~30 | N-CH₃ | The N-methyl carbon is shielded relative to the O-methyl carbon. |

Interpretation:

The carbonyl carbon of the methyl ester is expected at the most downfield position. The aromatic carbons exhibit a wide range of chemical shifts due to the diverse electronic effects of the substituents (Cl, COOCH₃, and NHCH₃) and the ring nitrogen. The positions of the substituted carbons are predicted based on established substituent chemical shift (SCS) effects for pyridine derivatives.[2] The aliphatic carbons of the methyl ester and N-methyl groups are found in their expected upfield regions.

Figure 3: Predicted key fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectroscopic data for this compound. By applying fundamental principles of spectroscopy and leveraging data from analogous structures, a comprehensive spectroscopic profile of this novel molecule has been constructed. This systematic approach is invaluable for researchers in the structural elucidation of new chemical entities, ensuring a solid foundation for further studies in drug development and other scientific disciplines.

References

-

Eichhorn, E., et al. (2020). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Polyhedron, 179, 114382. [Link]

-

Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(3), 495-503. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

ChemAxon. (2023). NMR Predictor. [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]

-

Wiley Science Solutions. (n.d.). KnowItAll Informatics System. [Link]

-

ACD/Labs. (n.d.). ACD/Spectrus Processor. [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. [Link]

- Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.

Sources

An In-Depth Technical Guide to Methyl 2-chloro-5-(methylamino)isonicotinate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs.[1][2] Its ability to act as a bioisostere for a benzene ring, while introducing a nitrogen atom capable of hydrogen bonding and altering electronic properties, makes it a privileged structure in drug design.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, metabolic stability, and target-binding affinity.[1][3] Methyl 2-chloro-5-(methylamino)isonicotinate is a bespoke chemical entity that embodies this principle, offering a unique combination of reactive sites and functional groups poised for elaboration in drug discovery programs.

This technical guide provides a comprehensive overview of this compound, including its synthesis, predicted physicochemical properties, and expected spectral characteristics. While experimental data for this specific molecule is not extensively published, this guide, grounded in the established chemistry of analogous structures, offers a robust framework for its utilization in research and development.

Molecular Structure and Key Features

This compound possesses a strategically substituted pyridine ring that confers a unique reactivity profile. The 2-chloro substituent is highly susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for introducing further molecular complexity.[4][5] The 5-methylamino group, an electron-donating substituent, modulates the electronic properties of the ring. The methyl isonicotinate moiety at the 4-position provides a handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation.

Table 1: Core Molecular Properties of this compound

| Property | Value | Source |

| CAS Number | 1034131-90-2 | [4] |

| Molecular Formula | C₈H₉ClN₂O₂ | [4] |

| Molecular Weight | 200.62 g/mol | [4] |

| IUPAC Name | methyl 2-chloro-5-(methylamino)pyridine-4-carboxylate | [6] |

Synthesis of this compound: A Proposed Pathway

The synthesis of this compound can be envisioned through a multi-step process, leveraging established methodologies for the functionalization of pyridine rings. A plausible synthetic route is outlined below, starting from a readily available precursor.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Nitration of 2-Chloro-5-methylpyridine

-

To a stirred solution of concentrated sulfuric acid, cool to 0 °C.

-

Slowly add 2-chloro-5-methylpyridine.

-

Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-5-methyl-4-nitropyridine.

Step 2: Oxidation to 2-Chloro-4-nitroisonicotinic acid

-

Dissolve 2-chloro-5-methyl-4-nitropyridine in a mixture of pyridine and water.

-

Heat the solution to reflux and add potassium permanganate portion-wise over several hours.

-

Continue refluxing until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter off the manganese dioxide.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to obtain 2-chloro-4-nitroisonicotinic acid.

Step 3: Esterification to Methyl 2-chloro-4-nitroisonicotinate

-

Suspend 2-chloro-4-nitroisonicotinic acid in methanol.

-

Cool the mixture to 0 °C and slowly add thionyl chloride.

-

Reflux the reaction mixture for several hours.[7]

-

Cool to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give Methyl 2-chloro-4-nitroisonicotinate.

Step 4: Reduction of the Nitro Group

-

Dissolve Methyl 2-chloro-4-nitroisonicotinate in ethanol.

-

Add iron powder and concentrated hydrochloric acid.

-

Heat the mixture at reflux for several hours.

-

Cool the reaction, filter through celite, and concentrate the filtrate.

-

Neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

-

Dry the organic layer, filter, and concentrate to yield Methyl 4-amino-2-chloroisonicotinate.

Step 5: Reductive Amination to the Final Product

-

Dissolve Methyl 4-amino-2-chloroisonicotinate in dichloromethane.

-

Add aqueous formaldehyde and sodium triacetoxyborohydride.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction with a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain this compound.

Physicochemical Properties: Predicted Characteristics

Due to the absence of published experimental data, the following physicochemical properties are predicted based on the analysis of structurally related compounds.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Justification |

| Melting Point (°C) | 140 - 160 | Similar substituted aminopyridines, such as 2-amino-5-chloropyridine, have melting points in the range of 135-138 °C. The additional functional groups on the target molecule are expected to result in a slightly higher melting point. |

| Boiling Point (°C) | > 300 (decomposes) | High boiling points are expected for compounds with multiple polar functional groups and the potential for intermolecular hydrogen bonding. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | The pyridine nitrogen and amino group can participate in hydrogen bonding with water, but the overall aromatic character and the chloro-substituent will limit aqueous solubility. |

| pKa (Conjugate Acid) | 3.5 - 4.5 | The electron-withdrawing chloro and ester groups will decrease the basicity of the pyridine nitrogen compared to pyridine itself (pKa ≈ 5.2). |

| logP | 1.5 - 2.5 | This is an estimate based on the contributions of the various functional groups to the overall lipophilicity of the molecule. |

Spectral Analysis: A Predictive Guide

The following sections outline the expected spectral characteristics for this compound, which are crucial for its identification and characterization.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl ester, and the methylamino group.

-

Aromatic Protons: Two singlets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons at the C-3 and C-6 positions of the pyridine ring.

-

Methyl Ester: A singlet around δ 3.9 ppm, integrating to three protons.

-

Methylamino Group: A singlet for the methyl protons around δ 2.9 ppm, integrating to three protons, and a broad singlet for the N-H proton.

13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: A signal in the downfield region (δ 165-170 ppm).

-

Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbon attached to the chlorine atom (C-2) and the carbon attached to the ester group (C-4) will be significantly deshielded.

-

Methyl Ester Carbon: A signal around δ 52 ppm.

-

Methylamino Carbon: A signal around δ 30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present.

Table 3: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm-1) |

| N-H Stretch | 3300 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 2960 |

| C=O Stretch (ester) | 1710 - 1730 |

| C=C and C=N Stretch (aromatic) | 1550 - 1620 |

| C-N Stretch | 1200 - 1350 |

| C-Cl Stretch | 600 - 800 |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion (M+): An ion peak at m/z 200, with a characteristic M+2 isotope peak at m/z 202 with approximately one-third the intensity of the M+ peak, due to the presence of the 37Cl isotope.

-

Fragmentation: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) from the ester, and cleavage of the C-Cl bond.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the 2-chloro substituent, which is activated towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to generate a library of derivatives for structure-activity relationship (SAR) studies.

Caption: Key reactivity pathways of this compound.

The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, further expanding the chemical space that can be explored. The methylamino group can also be a site for further functionalization.

The unique substitution pattern of this molecule makes it an attractive starting point for the synthesis of inhibitors of various biological targets, such as kinases, where the substituted pyridine core is a common motif.

Conclusion

This compound is a valuable building block for drug discovery, offering multiple avenues for chemical diversification. While detailed experimental data on this specific compound is limited, this guide provides a robust theoretical and practical framework for its synthesis, characterization, and application. By leveraging the well-established chemistry of substituted pyridines, researchers can confidently incorporate this versatile intermediate into their synthetic strategies to develop novel therapeutic agents.

References

- Akishina, et al. "Synthesis of functionally substituted esters of nicotinic and isonicotinic acid." Proceedings of the National Academy of Sciences of Belarus, Chemical Series.

- American Chemical Society. "One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids." Organic Process Research & Development, 2022.

- Sigma-Aldrich. "2-Amino-5-chloropyridine 98%." Sigma-Aldrich Website.

- BenchChem. "A Technical Guide to the Physicochemical Properties of Fluorinated Pyridinols for Drug Discovery." BenchChem Website.

- BLD Pharm. "1034131-90-2|Methyl 2-chloro-5-(methylamino)

- ChemRxiv.

- ResearchGate. "Amination of 2-halopyridines.

- National Center for Biotechnology Information. "2-Amino-5-chloropyridine.

- National Center for Biotechnology Information. "Methyl 2-Chloro-6-methylisonicotinate.

- National Center for Biotechnology Information. "Methyl 2-chloronicotinate.

- BenchChem. "A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine." BenchChem Website.

- MDPI. "A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids." Molecules, 2001.

- PMC. "A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis." PubMed Central.

- IntechOpen. "Pyridine derivatives as preferable scaffolds for the process of discovering new drugs." IntechOpen, 2023.

- Wikipedia.

- PubChemLite.

- PMC.

Sources

- 1. PubChemLite - Methyl 2-chloro-5-methylnicotinate (C8H8ClNO2) [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - Methyl 2-chloro-5-methoxynicotinate (C8H8ClNO3) [pubchemlite.lcsb.uni.lu]

- 3. 2-Amino-5-chloropyridine [webbook.nist.gov]

- 4. 1034131-90-2|this compound|BLD Pharm [bldpharm.com]

- 5. methyl 2-chloro-5-methylisonicotinate 95% | CAS: 787596-43-4 | AChemBlock [achemblock.com]

- 6. 1034131-90-2|甲基2-氯-5-(甲基氨基)异尼古丁酯|Methyl2-Chloro-5-(Methylamino)Isonicotinate|MFCD24566598-范德生物科技公司 [bio-fount.com]

- 7. Methyl 2-amino-5-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Isonicotinate Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isonicotinate scaffold, a pyridine-4-carboxylic acid derivative, is a cornerstone in medicinal chemistry. Its prominence is largely due to the success of its hydrazide derivative, isoniazid, a first-line treatment for tuberculosis for decades.[1][2][3] The inherent versatility and proven therapeutic relevance of this scaffold have spurred extensive research into novel derivatives, revealing a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6][7] This guide provides a comprehensive, technically-grounded framework for the systematic screening of novel isonicotinate derivatives. It is designed to move beyond mere procedural lists, offering insights into the causal logic behind experimental choices, ensuring a self-validating and robust screening cascade from initial hit identification to lead characterization.

The Strategic Imperative: Why Isonicotinates?

Isonicotinic acid and its derivatives represent a privileged scaffold in drug discovery. The foundational example is isoniazid, a prodrug that, once activated by the mycobacterial enzyme catalase-peroxidase (KatG), inhibits the synthesis of mycolic acids—essential components of the mycobacterial cell wall.[1][2][3][8] This specific mechanism of action provides a powerful rationale for exploring new derivatives against microbial targets.[8] Furthermore, the aromatic pyridine ring and the carboxylate group offer versatile points for chemical modification, allowing chemists to systematically alter properties like lipophilicity, solubility, and target engagement to explore a wide range of biological targets.[6]

The Screening Cascade: A Framework for Discovery

The journey from a newly synthesized compound to a viable drug candidate is a multi-stage process designed to efficiently filter a large pool of molecules. This "screening cascade" prioritizes high-throughput methods early on to identify "hits" and progressively employs more complex, lower-throughput assays to refine these hits into "leads" with desirable therapeutic properties.[9][10][11]

The process generally follows a path of Target Validation → Assay Development → High-Throughput Screening (HTS) → Hit-to-Lead (H2L) → Lead Optimization (LO).[9] The H2L phase is a critical juncture where initial hits, often with micromolar potency, are optimized to lead compounds with improved, often nanomolar, affinity and better drug-like properties.[9][10]

Fig 1: The Drug Discovery Screening Cascade.

Part I: Foundational In Vitro Screening Methodologies

The initial phase of screening relies on robust, reproducible, and scalable in vitro assays to identify compounds with desired biological activity.

Antimicrobial Activity Screening

Given the history of isoniazid, a primary focus for novel isonicotinates is antimicrobial activity.

This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12] Adherence to standards from the Clinical and Laboratory Standards Institute (CLSI) ensures reproducibility.[13][14][15]

-

Principle: A standardized suspension of bacteria or fungi is exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. Growth is assessed after a defined incubation period. The MIC is the lowest concentration where no visible growth occurs.[12]

-

Reagents and Materials:

-

96-well sterile microtiter plates

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Test compound stock solution (e.g., 10 mg/mL in DMSO)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

-

Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)

-

Sterile saline or PBS

-

Multichannel pipette

-

-

Procedure:

-

Dispense 50 µL of appropriate broth into wells 2 through 12 of a 96-well plate.

-

In well 1, add 95 µL of broth. Add 5 µL of the 10 mg/mL compound stock to achieve a starting concentration of 500 µg/mL. Mix thoroughly.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

-

Prepare the final inoculum by diluting the 0.5 McFarland suspension in broth to achieve a final concentration of ~5 x 10^5 CFU/mL.

-

Inoculate wells 1 through 11 with 50 µL of the final inoculum. Well 12 receives 50 µL of sterile broth only. The final volume in each well is 100 µL.

-

Seal the plate and incubate at 35-37°C for 18-24 hours for most bacteria or 24-72 hours for fungi.[13]

-

Visually inspect for turbidity. The MIC is the lowest concentration well with no visible growth.[12]

-

Anticancer Activity Screening

Many heterocyclic compounds exhibit cytotoxic activity against cancer cell lines. The MTT assay is a widely used, reliable colorimetric method to assess cell viability.[16]

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active, living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

-

Reagents and Materials:

-

Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

96-well sterile cell culture plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Test compound dilutions

-

Positive control (e.g., Doxorubicin)

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[17]

-

Prepare serial dilutions of the isonicotinate derivatives in culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (e.g., 0.1% DMSO) and untreated controls.

-

Incubate for a specified exposure time (e.g., 48 or 72 hours).[18]

-

Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[16]

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of ~570 nm.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 (half-maximal inhibitory concentration) is determined by plotting viability against the log of the compound concentration and fitting the data to a dose-response curve.

Table 1: Hypothetical Cytotoxicity Data for Novel Isonicotinate Derivatives against A549 Cells

| Compound ID | IC50 (µM) | Max Inhibition (%) |

| ISO-001 | 12.5 | 95 |

| ISO-002 | > 100 | 15 |

| ISO-003 | 5.2 | 98 |

| Doxorubicin | 0.8 | 99 |

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases. Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs.[19][20]

-

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. The activity is monitored by observing the oxidation of a chromogenic substrate (e.g., TMB), which produces a colorimetric signal.[21]

-

Reagents and Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Assay buffer (e.g., Tris-HCl)

-

Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMB)

-

Test compounds and known inhibitors (e.g., Celecoxib for COX-2, Indomethacin for non-selective).[22][23]

-

96-well plate and microplate reader

-

-

Procedure:

-

The assay is typically performed in duplicate for both COX-1 and COX-2 enzymes.

-

To each well, add assay buffer, heme, and the respective enzyme.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a set time (e.g., 5-10 minutes) at room temperature.

-

Measure the absorbance at the appropriate wavelength for the chosen substrate.

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the enzyme-only control. Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity. The Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) indicates the preference for COX-2 inhibition.[21]

Part II: Advancing Hits through Secondary and In Vivo Evaluation

Promising hits from primary screening require further characterization to justify advancement.

In Silico and In Vitro ADMET Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to reduce late-stage attrition.[24][25] Many drug candidates fail not because of poor efficacy, but due to unfavorable ADMET profiles.[25]

-

In Silico Tools: Computational models can predict properties like lipophilicity (cLogP), aqueous solubility, and potential for toxicity, helping to prioritize compounds for synthesis and testing.[26]

-

In Vitro Assays: Key experimental assays include:

-

Metabolic Stability: Incubating the compound with liver microsomes to determine its metabolic half-life.

-

CYP450 Inhibition: Assessing the potential for drug-drug interactions by measuring inhibition of major cytochrome P450 enzymes.

-

Plasma Protein Binding: Determining the extent to which a compound binds to plasma proteins, which affects its free concentration.

-

In Vivo Efficacy Models

The ultimate test of a compound's therapeutic potential is its performance in a living biological system. The choice of model is critical and depends on the therapeutic area.

Fig 2: General Workflow for an In Vivo Efficacy Study.

-

Anticancer Example (Xenograft Model):

-

Human cancer cells (e.g., A549) are implanted subcutaneously into immunocompromised mice.

-

Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle, test compound, positive control).

-

The test compound is administered (e.g., orally, intraperitoneally) on a defined schedule.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors are excised and weighed, and key organs may be collected for toxicological analysis.

-

Data Interpretation and Hit-to-Lead Progression

The goal of the screening cascade is to generate data that enables informed decisions. The process of evolving a "hit" into a "lead" involves synthesizing and testing analogs to understand the Structure-Activity Relationship (SAR).[10][27]

-

Hit Criteria: A confirmed active compound from the primary screen with a reproducible dose-response curve.

-

Lead Criteria: A compound belonging to a chemical series that shows a clear SAR, demonstrates potency and selectivity in secondary assays, possesses favorable ADMET properties, and shows efficacy in an in vivo model.[10]

This iterative process of design, synthesis, and testing is the core of medicinal chemistry and is essential for advancing a project toward a preclinical candidate.[28][29]

Conclusion

The systematic screening of novel isonicotinate derivatives offers a promising avenue for the discovery of new therapeutic agents across multiple disease areas. Success depends not on the application of a single assay, but on the intelligent and logical integration of a multi-parametric screening cascade. By combining robust in vitro assays for bioactivity with early-stage ADMET profiling and targeted in vivo studies, researchers can efficiently identify and optimize lead compounds. This guide provides the foundational protocols and strategic framework to empower scientists to navigate this complex but rewarding process, ultimately translating chemical novelty into therapeutic potential.

References

-

Hit to lead - Wikipedia. [Link]

-

Isoniazid - StatPearls - NCBI Bookshelf. (2024-02-16). [Link]

-

Hit-to-Lead process | Drug Discovery - Oncodesign Services. [Link]

-

Development of a radiochemical cyclooxygenase-1 and-2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis - American Chemical Society. [Link]

-

Hit to Lead Optimization in Drug Discovery - Excelra. [Link]

-

Hit & Lead Discovery | Hit-to-Lead Services - Axxam SpA. [Link]

-

Isoniazid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. [Link]

-

Hit-to-lead in drug discovery - Drug Target Review. (2016-09-04). [Link]

-

What is the mechanism of Isoniazid? - Patsnap Synapse. (2024-07-17). [Link]

-

Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole | Journal of Clinical Microbiology. [Link]

-

In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed. [Link]

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

-

ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. [Link]

-

Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed. [Link]

-

The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020-10-03). [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. (2013-11-10). [Link]

-

MTT Cell Assay Protocol. [Link]

-

M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. [Link]

-

Using ADMET to Move Forward from Drug Discovery to Development - Bitesize Bio. (2025-06-08). [Link]

-

In‐vitro COX‐1 and COX‐2 enzyme inhibition assay of compounds 8, 10,... - ResearchGate. [Link]

-

Drug Discovery and ADMET process: A Review - IJARBS. [Link]

-

ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases - CLSI. [Link]

-

Broth Microdilution | MI - Microbiology. [Link]

-

Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed. [Link]

-

Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC - NIH. [Link]

-

The Biology Activities of Isonicotinohydrazide Derivatives as an Anti-tuberculosis Candidate. [Link]

-

(PDF) Synthesis, characterization and biological activities of some azo derivatives of aminothiadiazole derived from nicotinic and isonicotinic acids - ResearchGate. [Link]

Sources

- 1. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]

- 3. synapse.patsnap.com [synapse.patsnap.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. droracle.ai [droracle.ai]

- 9. Hit to lead - Wikipedia [en.wikipedia.org]

- 10. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]

- 11. drugtargetreview.com [drugtargetreview.com]

- 12. Broth Microdilution | MI [microbiology.mlsascp.com]

- 13. journals.asm.org [journals.asm.org]

- 14. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. texaschildrens.org [texaschildrens.org]

- 19. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 26. bitesizebio.com [bitesizebio.com]

- 27. excelra.com [excelra.com]

- 28. axxam.com [axxam.com]

- 29. ijarbs.com [ijarbs.com]

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of Methyl 2-chloro-5-(methylamino)isonicotinate Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The isonicotinate scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Methyl 2-chloro-5-(methylamino)isonicotinate and its derivatives represent a promising, yet underexplored, chemical space. Direct literature on their specific mechanism of action is sparse; however, by examining structurally analogous compounds, we can formulate compelling hypotheses and design a rigorous experimental framework for their elucidation. This guide presents a comprehensive, multi-pronged strategy to systematically investigate the potential mechanisms of action of these derivatives, with a primary focus on oncology, a field where similar heterocyclic compounds have shown significant promise. We will explore potential kinase inhibition, modulation of critical signaling pathways, and induction of cellular apoptosis, providing detailed protocols and the scientific rationale behind each experimental choice.

Introduction: The Isonicotinate Scaffold and a Landscape of Therapeutic Potential

The pyridine ring, the core of isonicotinic acid, is a fundamental building block in numerous pharmaceuticals. Its derivatives have been successfully developed as anticancer, antibacterial, and antiviral agents. The specific substitution pattern of this compound suggests a molecule with the potential for diverse molecular interactions. The chloro- and methylamino- moieties can significantly influence the molecule's electronic and steric properties, governing its ability to bind to biological targets.

Given the activities of related heterocyclic compounds, we can postulate several primary avenues of investigation for these derivatives:

-

Protein Kinase Inhibition: Many small molecule anticancer drugs are kinase inhibitors. The isonicotinate scaffold can be bioisosteric to other kinase-binding motifs.

-

Modulation of Cellular Signaling Pathways: Compounds with similar structures have been shown to interfere with key signaling cascades like PI3K/AKT/mTOR and Notch signaling.

-

Induction of Apoptosis: A hallmark of many effective chemotherapeutics is the ability to trigger programmed cell death.

This guide will provide a systematic approach to explore these possibilities.

A Foundational Strategy: From Broad Cellular Effects to Specific Molecular Targets

Our investigation into the mechanism of action will follow a logical progression from high-level cellular observations to the identification of specific molecular interactions. This hierarchical approach ensures that our efforts are guided by empirical evidence at each stage.

Figure 1: A top-level experimental workflow for elucidating the mechanism of action.

Phase I: Characterizing the Cellular Phenotype

The initial step is to understand the broad impact of the this compound derivatives on cancer cells.

High-Throughput Phenotypic Screening

A broad screen against a panel of diverse cancer cell lines, such as the NCI-60 panel, can provide initial clues about the spectrum of activity and potential tissue-specific effects.

Cellular Viability and Proliferation Assays

Once sensitive cell lines are identified, the antiproliferative effects of the compounds must be quantified.

Table 1: Quantitative Cellular Assays

| Assay | Principle | Endpoint | Rationale |

| MTT/XTT Assay | Mitochondrial reductase activity | IC50/GI50 | Quantifies metabolically active, viable cells. |

| SRB Assay | Staining of total cellular protein | IC50/GI50 | Measures cell density, independent of metabolic state. |

| Colony Formation Assay | Ability of a single cell to form a colony | Surviving Fraction | Assesses long-term proliferative capacity. |

-

Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the this compound derivative for 48-72 hours.

-

Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates five times with water and air dry. Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.

-

Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values.

Causality behind Experimental Choices: The use of both a metabolic assay (MTT) and a total protein assay (SRB) provides a more complete picture of the compound's effect. A discrepancy between the results of these two assays might suggest a primary effect on mitochondrial function.

Phase II: Delving into the Molecular Mechanisms of Cell Death and Proliferation Arrest

Assuming the initial screens reveal antiproliferative activity, the next logical step is to determine how these compounds are affecting cell growth and survival.

Apoptosis Induction

Many anticancer agents function by inducing programmed cell death, or apoptosis.

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

-

Caspase Activation Assays: Western blotting for cleaved caspase-3, -8, and -9 can reveal the activation of the executioner and initiator caspases.

Figure 2: Simplified overview of the extrinsic and intrinsic apoptosis pathways.

Cell Cycle Analysis

Disruption of the normal cell cycle is another common mechanism of anticancer drugs. Flow cytometry analysis of DNA content after PI staining can reveal cell cycle arrest at the G1, S, or G2/M phases.

Phase III: Identification of Direct Molecular Targets

This phase aims to identify the specific protein(s) with which the this compound derivatives directly interact.

Kinase Profiling

Given that many isonicotinate derivatives are kinase inhibitors, a broad in vitro kinase profiling assay is a high-priority experiment.[1][2][3] These assays typically test the compound at a fixed concentration against a large panel of recombinant kinases.

Table 2: Representative Kinase Families and Their Roles in Cancer

| Kinase Family | Examples | Role in Cancer |

| Tyrosine Kinases | EGFR, VEGFR, Abl | Proliferation, angiogenesis, metastasis.[2] |

| Serine/Threonine Kinases | Akt, mTOR, Aurora Kinases | Survival, growth, cell cycle progression.[1][4] |

-

Reaction Setup: In a multi-well plate, combine the recombinant kinase, a suitable substrate (peptide or protein), and ATP (often radiolabeled [γ-³²P]ATP or in a system with a phosphospecific antibody).

-

Compound Addition: Add the this compound derivative at various concentrations.

-

Incubation: Allow the kinase reaction to proceed for a specified time at an optimal temperature (e.g., 30°C).

-

Reaction Termination: Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).

-

Detection of Substrate Phosphorylation: Quantify the amount of phosphorylated substrate. This can be done via scintillation counting for radiolabeled ATP or colorimetric/fluorometric methods for antibody-based assays.

-

Data Analysis: Calculate the IC50 value for each kinase.

Trustworthiness of the Protocol: This self-validating system includes positive controls (no inhibitor) and negative controls (no kinase or no substrate) to ensure the observed inhibition is specific to the compound's activity against the kinase.

Affinity-Based Target Identification

If kinase profiling does not yield a clear target, or to confirm a hit, affinity chromatography can be employed. This involves immobilizing the derivative on a solid support and using it to "pull down" binding partners from cell lysates. The bound proteins are then identified by mass spectrometry.

Phase IV: Pathway Analysis and Target Validation

Once a putative target or a set of targets is identified, the next step is to validate this interaction in a cellular context and understand its downstream consequences.

Western Blot Analysis of Signaling Pathways

If a kinase is identified as a primary target, Western blotting can be used to assess the phosphorylation status of its known downstream substrates. For example, if the PI3K/Akt pathway is implicated, one would probe for changes in the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR).[4]

Figure 3: A simplified representation of the PI3K/Akt/mTOR signaling pathway.

Biophysical Validation of Target Engagement

To confirm a direct interaction between the derivative and its putative target, biophysical methods are essential.

-

Surface Plasmon Resonance (SPR): Measures the binding kinetics (association and dissociation rates) and affinity of the interaction in real-time.

-

Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Conclusion and Future Directions

This guide outlines a systematic and robust framework for elucidating the potential mechanism of action of this compound derivatives. By progressing from broad phenotypic observations to specific molecular target identification and validation, researchers can build a comprehensive understanding of how these compounds exert their biological effects. The insights gained from these studies will be crucial for the further development of this promising class of molecules as potential therapeutic agents. The proposed workflows are designed to be self-validating, ensuring a high degree of scientific rigor and trustworthiness in the generated data.

References

-

The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. PubMed. Available at: [Link].

-

KEGG PATHWAY Database. KEGG. Available at: [Link].

-

Antagonism of the mGlu5 agonist 2-chloro-5-hydroxyphenylglycine by the novel selective mGlu5 antagonist 6-methyl-2-(phenylethynyl)-pyridine (MPEP) in the thalamus. PubMed. Available at: [Link].

-

Antagonism of the mGlu5 agonist 2-chloro-5-hydroxyphenylglycine by the novel selective mGlu5 antagonist 6-methyl-2-(phenylethynyl)-pyridine (MPEP) in the thalamus. PubMed Central. Available at: [Link].

-

Influence of copper(I) nicotinate complex on the Notch1 signaling pathway in triple negative breast cancer cell lines. PubMed Central. Available at: [Link].

-

Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PubMed Central. Available at: [Link].

-

Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. National Institutes of Health. Available at: [Link].

-

Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. National Institutes of Health. Available at: [Link].

-

Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity. PubMed Central. Available at: [Link].

-

Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. MDPI. Available at: [Link].

-

Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-( S )-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. ResearchGate. Available at: [Link].

-

Influence of copper(I) nicotinate complex on the Notch1 signaling pathway in triple negative breast cancer cell lines. PubMed. Available at: [Link].

-

Identification of compounds that inhibit growth of 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine-resistant cancer cells. PubMed. Available at: [Link].

-

Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity. ResearchGate. Available at: [Link].

-

Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. Available at: [Link].

-

2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. MDPI. Available at: [Link].

-

Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. MDPI. Available at: [Link].

-

Cellular Signal Transductions and Their Inhibitors Derived from Deep-Sea Organisms. MDPI. Available at: [Link].

-

Drugs that Target Cellular Signaling Pathways for Breast Cancer Treatment. ResearchGate. Available at: [Link].

-

Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI. Available at: [Link].

-

2-(Methylamino)-5-chlorobenzophenone. PubChem. Available at: [Link].

-

Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2. MDPI. Available at: [Link].

-

Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. MDPI. Available at: [Link].

Sources

- 1. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Dabrafenib (GSK2118436): A Technical Guide to its Properties, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction